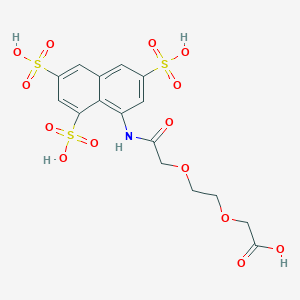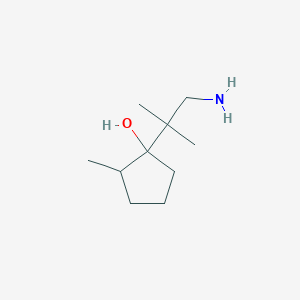
1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclopentan-1-ol is a complex organic compound with a unique structure that includes both an amino group and a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclopentan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of cyclopentanone followed by amination and reduction steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully saturated amine.
Substitution: Formation of substituted amines.
Aplicaciones Científicas De Investigación
1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclopentan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The cyclopentane ring provides structural stability and can interact with hydrophobic regions of proteins or enzymes, affecting their function.
Comparación Con Compuestos Similares
- 1-(1-Amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride
- (1-Amino-2-methylpropan-2-yl)(methyl)amine dihydrochloride
Comparison: 1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclopentan-1-ol is unique due to its cyclopentane ring, which imparts distinct chemical and physical properties compared to its linear or branched counterparts. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
1-(1-amino-2-methylpropan-2-yl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-5-4-6-10(8,12)9(2,3)7-11/h8,12H,4-7,11H2,1-3H3 |
Clave InChI |
JBUJPUGAKFHFDR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1(C(C)(C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


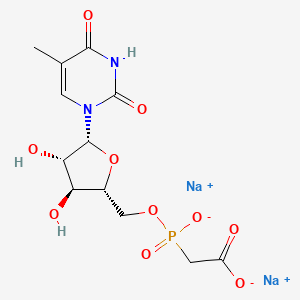
![9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13152749.png)

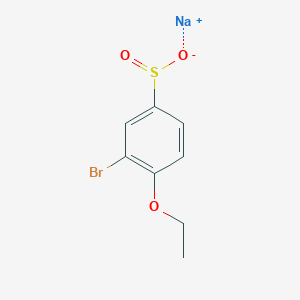
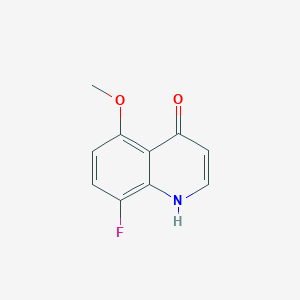
![Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13152773.png)
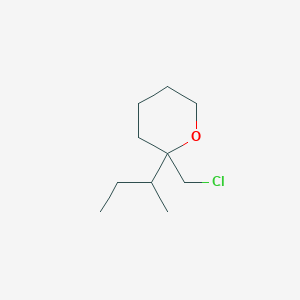
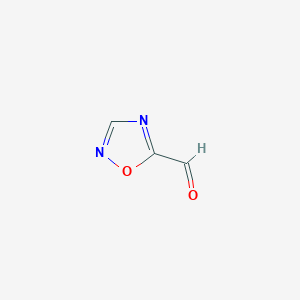

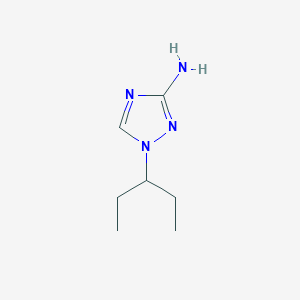


![1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13152794.png)
